5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
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Overview
Description
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of a phenol derivative followed by the introduction of an amino group and a hydroxyl group through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized phenol derivatives.
Scientific Research Applications
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: This compound has similar functional groups but a different core structure.
Aminonaphthalenesulfonic acids: These compounds share the amino and sulfonic acid groups but differ in their overall structure and properties.
Uniqueness
5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to its specific combination of functional groups and its phenol-based structure. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(1-amino-2-hydroxyethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2 |
InChI Key |
GVGFAMRFVGVGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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